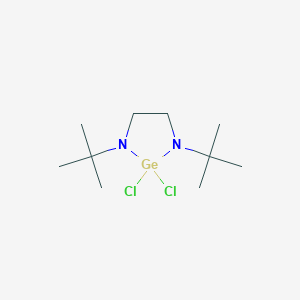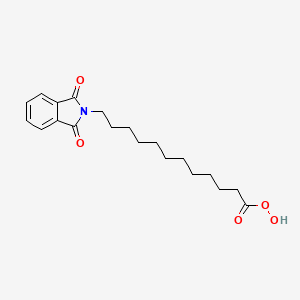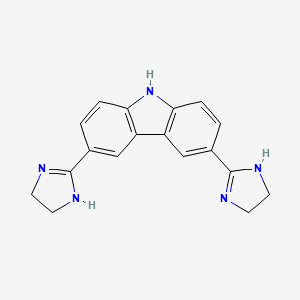![molecular formula C10H14O4S2 B12562005 dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate CAS No. 172223-15-3](/img/structure/B12562005.png)
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1R,2R)-4,8-dithiaspiro[25]octane-1,2-dicarboxylate is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with sulfur-containing reagents. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium hydroxide . The reaction mixture is stirred and cooled, followed by acidification and extraction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one or more functional groups on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur atoms in the compound can form disulfide bonds, which play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate is unique due to the presence of sulfur atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other spirocyclic compounds that may contain oxygen or nitrogen atoms instead of sulfur.
Eigenschaften
CAS-Nummer |
172223-15-3 |
|---|---|
Molekularformel |
C10H14O4S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4S2/c1-13-8(11)6-7(9(12)14-2)10(6)15-4-3-5-16-10/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
WEYXGKGBWBMISB-RNFRBKRXSA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@@H](C12SCCCS2)C(=O)OC |
Kanonische SMILES |
COC(=O)C1C(C12SCCCS2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)


